Product packaging for 2,3-Dinitrobenzene-1,4-dicarboxylic acid(Cat. No.:CAS No. 121187-64-2)

2,3-Dinitrobenzene-1,4-dicarboxylic acid

Cat. No.: B14618439
CAS No.: 121187-64-2
M. Wt: 256.13 g/mol
InChI Key: ANTJQCOLMJGTFH-UHFFFAOYSA-N
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Description

2,3-Dinitrobenzene-1,4-dicarboxylic acid is a high-purity organic compound of significant interest in advanced chemical research and development. This compound features a benzene ring symmetrically functionalized with two electron-withdrawing nitro groups and two carboxylic acid moieties in the 1,4- positions. This specific arrangement makes it a valuable building block for synthesizing complex molecular structures, particularly in the field of materials science. Researchers can utilize this dicarboxylic acid as a key organic linker in the construction of Metal-Organic Frameworks (MOFs) . In these applications, the carboxylic acid groups coordinate with metal ions to form porous, crystalline structures, while the nitro groups can influence the electronic properties or serve as sites for further functionalization, creating materials with potential applications in catalysis, gas storage, or sensing . Beyond MOFs, its structure lends itself to the synthesis of charge-transfer complexes and other functional organic materials, where the interplay of electron-donating and accepting groups is critical . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N2O8 B14618439 2,3-Dinitrobenzene-1,4-dicarboxylic acid CAS No. 121187-64-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121187-64-2

Molecular Formula

C8H4N2O8

Molecular Weight

256.13 g/mol

IUPAC Name

2,3-dinitroterephthalic acid

InChI

InChI=1S/C8H4N2O8/c11-7(12)3-1-2-4(8(13)14)6(10(17)18)5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)

InChI Key

ANTJQCOLMJGTFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2,3 Dinitrobenzene 1,4 Dicarboxylic Acid

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives. However, the presence of multiple deactivating groups on the benzene ring of 2,3-Dinitrobenzene-1,4-dicarboxylic acid makes it significantly less reactive towards electrophiles compared to benzene. researchgate.net The reaction proceeds through the attack of an electrophile on the electron-rich π system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation known as a benzenonium ion (or σ-complex). msu.edubyjus.commasterorganicchemistry.com The subsequent loss of a proton from the ring restores aromaticity, yielding the substitution product. masterorganicchemistry.com

Both the nitro and carboxyl groups are powerful deactivating substituents in electrophilic aromatic substitution reactions. msu.edu They withdraw electron density from the benzene ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. msu.edu The presence of four such deactivating groups on the this compound molecule results in a substantial decrease in the reaction rate for EAS.

In terms of regioselectivity, both nitro and carboxyl groups are meta-directing. quora.com This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta positions relatively less deactivated and therefore the preferred sites of electrophilic attack. In this compound, the available positions for substitution are C5 and C6. Both of these positions are meta to one nitro group and one carboxyl group, and ortho or para to other deactivating groups. Given the strong deactivating nature of all substituents, forcing an electrophilic substitution reaction would require harsh reaction conditions, and the yield of any substitution product is expected to be very low.

Table 1: Influence of Substituents on EAS Reactivity and Regioselectivity

Substituent Effect on Reactivity Directing Influence
Nitro (-NO₂) Strongly Deactivating Meta

The mechanism of electrophilic aromatic substitution on this compound is expected to follow the general two-step pathway. msu.edumasterorganicchemistry.com The first and rate-determining step involves the attack of the electrophile (E⁺) on the aromatic ring to form a benzenonium ion intermediate. masterorganicchemistry.com This intermediate is a carbocation and is resonance-stabilized, with the positive charge delocalized over the remaining sp² hybridized carbons of the ring. byjus.com

For substitution at the C5 or C6 position of this compound, the positive charge in the benzenonium ion intermediate would be destabilized by the adjacent electron-withdrawing nitro and carboxyl groups. This destabilization contributes to the high activation energy and slow rate of reaction.

The second step of the mechanism is the rapid removal of a proton from the sp³ hybridized carbon of the benzenonium ion by a weak base present in the reaction mixture. masterorganicchemistry.com This proton transfer step restores the aromaticity of the ring and leads to the final substitution product. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

While the electron-deficient nature of the this compound ring makes it highly unreactive towards electrophiles, it significantly activates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The SNAr mechanism typically involves the attack of a nucleophile on an aromatic ring that is substituted with one or more strong electron-withdrawing groups and contains a good leaving group. wikipedia.org

The two nitro groups in this compound play a crucial role in activating the ring for nucleophilic attack. libretexts.org They withdraw electron density from the ring, making the carbon atoms more electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com The nitro groups also stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.com This stabilization is most effective when the nitro groups are positioned ortho or para to the site of nucleophilic attack, as this allows for the delocalization of the negative charge onto the oxygen atoms of the nitro group through resonance. libretexts.org

In this compound, if a suitable leaving group were present on the ring, the nitro groups would effectively stabilize the intermediate Meisenheimer complex, facilitating the substitution reaction.

The rate of an SNAr reaction is highly dependent on the nature of the leaving group. Generally, groups that are more electronegative and can stabilize a negative charge are better leaving groups. For SNAr reactions, the typical order of leaving group ability for halogens is F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. masterorganicchemistry.com This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile to form the Meisenheimer complex, and a more electronegative halogen enhances the electrophilicity of the carbon to which it is attached. youtube.com

Solvent effects also play a significant role in SNAr reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, without strongly solvating the nucleophile itself through hydrogen bonding. semanticscholar.org Protic solvents can decrease the rate of reaction by solvating the nucleophile and reducing its reactivity. semanticscholar.org

Hydrazine (B178648) is a potent nucleophile that is known to react with activated aromatic systems via the SNAr mechanism. semanticscholar.orgresearchgate.net Studies on related dinitroaromatic compounds have shown that they readily undergo substitution with hydrazine. researchgate.netresearchgate.net For instance, 1-chloro-2,4-dinitrobenzene (B32670) reacts with hydrazine to form 2,4-dinitrophenylhydrazine. researchgate.net

In the case of this compound, if a suitable leaving group were present at one of the ring positions, it would be expected to react with hydrazine. The reaction would proceed via the formation of a Meisenheimer complex, stabilized by the two nitro groups and the two carboxyl groups. The final product would be the corresponding hydrazinyl-dinitrobenzene-dicarboxylic acid. The reactivity would also be influenced by the solvent, with polar aprotic solvents expected to facilitate the reaction. semanticscholar.org

Table 2: Summary of Factors Influencing SNAr Reactions

Factor Influence on Reaction Rate
Electron-withdrawing Groups Increase rate by activating the ring and stabilizing the intermediate.
Leaving Group Better leaving groups (e.g., F⁻) increase the rate.
Solvent Polar aprotic solvents generally increase the rate.

| Nucleophile | Stronger nucleophiles react faster. |

Reduction Reactions of Nitro and Carboxylic Acid Functions

The reduction of this compound presents a complex synthetic challenge due to the presence of two distinct reducible functional groups: the nitro groups and the carboxylic acid functions. The selective transformation of one group while preserving the other is a key focus of mechanistic investigations.

The selective reduction of nitro groups on an aromatic ring to amino functionalities, without affecting other reducible groups like carboxylic acids, is a crucial transformation in organic synthesis. niscpr.res.in For dinitroaromatic compounds, this conversion to aromatic amines is of significant industrial importance for producing intermediates for dyes, agrochemicals, and pharmaceuticals. epo.orgjsynthchem.com

A variety of methods have been developed for this purpose, often relying on metal-based reagents or catalytic systems. Reagents such as tin(II) chloride (SnCl₂) in an alcoholic solvent or ethyl acetate (B1210297) are known to readily reduce aromatic nitro compounds while leaving other groups like esters, nitriles, and carboxylic acids unaffected. stackexchange.com Other systems, such as zinc dust with diammonium hydrogen phosphite, also provide a rapid and selective reduction of nitro compounds to their corresponding amines at room temperature, tolerating sensitive functional groups including carboxylic acids. researchgate.net

The general pathway for the reduction of a nitro group (R-NO₂) to an amine (R-NH₂) proceeds through several intermediates, including nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) species. researchgate.net The choice of reagent and reaction conditions determines the final product and the potential for isolating these intermediates. For polynitro compounds like this compound, achieving selective reduction of one nitro group over the other is a significant challenge, often influenced by steric hindrance and the electronic effects of the substituents. stackexchange.com In substituted dinitrobenzenes, the least sterically hindered nitro group is typically reduced preferentially. stackexchange.com

Reducing SystemTypical ConditionsSelectivity NotesReference
SnCl₂·2H₂OEthanol, 70°CHighly selective for nitro groups; tolerates esters, nitriles, and carboxylic acids. stackexchange.com
Zn / (NH₄)₂HPO₃·H₂OMethanol, Room TemperatureRapid and chemoselective; tolerates halogens, phenols, and carboxylic acids. researchgate.net
Catalytic Hydrogenation (e.g., Pd/C)H₂ gas, various solvents and pressuresCan be highly selective, but conditions must be controlled to avoid reduction of other groups. wikipedia.org
Iron (Fe) in Acidic MediaFe powder, Acetic Acid, RefluxA classic and cost-effective method for nitro group reduction. wikipedia.org

The electrochemical reduction of dinitrobenzene derivatives has been studied extensively to understand the multi-electron transfer processes involved. researchgate.net These studies, typically using techniques like cyclic voltammetry, reveal a stepwise reduction mechanism. The initial step is a one-electron transfer to form a stable radical anion. researchgate.net The reduction potential is influenced by the substitution pattern on the benzene ring; electron-rich nitroarenes are reduced at more negative potentials. acs.org

In the case of dinitrobenzenes, the process involves the transformation of one nitro group at a time. The key intermediate reactions include the protonation of radical anions of nitrosonitrobenzenes. researchgate.net Side reactions can occur, such as the condensation of the nucleophilic hydroxylamine intermediate with the electrophilic nitroso species to form an azoxybenzene (B3421426) derivative. acs.org This azoxy compound can then be further reduced to azo and hydrazo compounds, and finally to the aniline. acs.org

The pH plays a crucial role in the reduction potentials and the reaction pathway. For instance, the reduction potential of nitrobenzene (B124822) to phenylhydroxylamine can vary significantly between pH 1 and pH 13. acs.org The synthesis of anilines via electrochemical reduction is often favored at a pH below 4, with better conversions achieved at pH <2. acs.org

Reduction StepIntermediate/ProductNumber of ElectronsGeneral ConditionsReference
R-NO₂ ➔ [R-NO₂]⁻•Radical Anion1e⁻Initial reduction step researchgate.netresearchgate.net
[R-NO₂]⁻• ➔ R-NONitroso derivative2e⁻, 2H⁺ (overall)Often has a lower reduction potential than the starting nitro compound. acs.org
R-NO ➔ R-NHOHHydroxylamine derivative2e⁻, 2H⁺A key nucleophilic intermediate. acs.org
R-NHOH ➔ R-NH₂Amine (Aniline)2e⁻, 2H⁺Final product of the six-electron reduction. Favored in acidic media (pH < 4). acs.org

Catalytic hydrogenation is a widely used industrial method for the reduction of aromatic nitro compounds. epo.org This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium, platinum, rhodium, and nickel, often supported on materials like carbon or alumina. wikipedia.orggoogle.com

The hydrogenation of dinitrobenzenes to their corresponding diamines is a significant industrial process. google.com The reaction proceeds through the same nitroso and hydroxylamine intermediates as other reduction methods. epo.org However, controlling the reaction to achieve high selectivity for the diamino product without side reactions can be challenging. Local overheating can sometimes lead to decomposition. google.com

For dinitrobenzene derivatives, the reaction conditions, such as temperature, pressure, and choice of catalyst, are critical. For example, some processes for hydrogenating dinitrotoluene are carried out in the molten state at temperatures between 90°C and 135°C, with simultaneous removal of the water formed during the reaction. google.com The presence of certain promoters or additives can significantly enhance the catalyst's activity and selectivity. For instance, Ru-SnOx/Al₂O₃ has been shown to be an effective catalyst for the selective hydrogenation of m-dinitrobenzene to m-nitroaniline. mdpi.com Vanadium compounds can also be used in catalytic amounts to improve the hydrogenation of aromatic nitro compounds. epo.org

The presence of the product amines can sometimes inhibit the reaction rate, as amines may have a stronger propensity for adsorption on the catalyst surface than the starting nitro compounds. uctm.edu

Catalyst SystemTypical SubstrateKey Reaction ConditionsOutcome/SelectivityReference
Palladium on Carbon (Pd/C)Aromatic Nitro CompoundsH₂ gas, various solvents (e.g., ethanol)Commonly used for complete reduction to amines. wikipedia.org
Raney NickelDinitrotolueneH₂ gas, 80-120°C, >50 atmEffective for producing toluenediamine. google.com
Ru-SnOₓ/Al₂O₃m-DinitrobenzeneH₂ (4 MPa), Ethanol, 100°CHigh selectivity for the partial reduction product, m-nitroaniline. mdpi.com
Rhodium on Carbon (Rh/C) with HydrazineAryl Nitro CompoundsHydrazine monohydrate, room temperatureSelective formation of aryl hydroxylamines. wikipedia.org

Carboxylic Acid Group Transformations

The two carboxylic acid groups in this compound are key sites for chemical modification, allowing for the synthesis of a wide range of derivatives such as esters and amides, or removal via decarboxylation.

The carboxylic acid functionalities of this compound can be readily converted into esters and amides, which are common strategies for creating new materials and intermediates.

Esterification is typically achieved by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride (by reacting with thionyl chloride or oxalyl chloride), which then reacts readily with an alcohol to form the ester. Given the low nucleophilicity of some complex alcohols, specific condensing agents and reaction conditions may be required. researchgate.net

Amidation involves the reaction of the carboxylic acid with an amine. This reaction is often facilitated by converting the carboxylic acid into a more reactive species, like an acyl chloride, followed by the addition of the desired amine. Direct amidation can also be achieved using coupling agents that activate the carboxylic acid group. The conversion of dicarboxylic acid diamides via Hofmann degradation using an alkali metal hypohalite is another route to synthesize diamino compounds, though this involves both amidation and subsequent rearrangement and decarboxylation steps. google.com

These derivatization reactions are fundamental in modifying the properties of the parent molecule for applications in polymer chemistry or as precursors for more complex structures.

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org Aromatic carboxylic acids can undergo decarboxylation, though often requiring high temperatures or the use of a catalyst. researchgate.net The ease of this reaction is influenced by the stability of the carbanionic intermediate formed upon CO₂ loss.

For aromatic carboxylic acids, decarboxylation is often catalyzed by transition metals such as copper, silver, or palladium. nih.gov For instance, an inexpensive catalyst generated from copper(I) oxide can facilitate the smooth protodecarboxylation of various aromatic carboxylic acids under microwave irradiation. organic-chemistry.org The presence of strong electron-withdrawing groups, such as the nitro groups in this compound, can influence the reaction. Such groups may stabilize the intermediate aryl anion, potentially facilitating decarboxylation. cdnsciencepub.com

In the case of dicarboxylic acids, selective mono-decarboxylation can be a synthetic goal. Methodologies using catalysts like silver carbonate (Ag₂CO₃) have been shown to enable the selective mono-protodecarboxylation of several aromatic dicarboxylic acids. organic-chemistry.org The decarboxylation of aromatic acids is known to be an exergonic reaction that is favored entropically. nih.gov

Two primary methods historically used for decarboxylation in isotopic studies are the copper chromite-quinoline reaction and the Schmidt reaction. cdnsciencepub.com The Hunsdiecker reaction, which involves the action of bromine on the silver salt of a carboxylic acid, has also been successfully applied to produce carbon dioxide from aromatic carboxylic acids containing electron-withdrawing groups. cdnsciencepub.com

Other Relevant Transformation Reactions of this compound

Detailed research findings specifically outlining other relevant transformation reactions of this compound are not extensively available in the public domain. While the presence of both nitro and carboxylic acid functional groups suggests a potential for a variety of chemical transformations, specific studies detailing these reactions for this particular molecule are not readily found.

Generally, dinitrobenzene derivatives can undergo reactions such as the reduction of the nitro groups to amines or participate in nucleophilic aromatic substitution. The carboxylic acid groups could potentially be converted to esters, amides, or acid chlorides. However, without specific research on this compound, any discussion of its reactivity in these areas would be speculative.

Further investigation into specialized chemical literature and proprietary databases may be necessary to uncover specific transformation reactions and associated mechanistic studies for this compound.

Structural Characterization and Spectroscopic Analysis of 2,3 Dinitrobenzene 1,4 Dicarboxylic Acid

X-ray Crystallography Studies: An Unresolved Structure

Detailed analysis of the molecular and supramolecular architecture of 2,3-Dinitrobenzene-1,4-dicarboxylic acid through single-crystal X-ray diffraction has not been reported in the searched literature. Consequently, precise, experimentally determined data on bond lengths, bond angles, and dihedral angles for this molecule are not available. Furthermore, an investigation into the intricate network of intermolecular hydrogen bonding and other noncovalent interactions that dictate the crystal packing of this compound could not be conducted.

While crystallographic data for related compounds, such as nitroterephthalic acid and other dinitrobenzene derivatives, are available, the strict focus on the 2,3-dinitro isomer precludes their inclusion in this analysis. The specific placement of the two nitro groups adjacent to one of the carboxylic acid functions and ortho to each other is expected to significantly influence the molecule's geometry and its interactions in the solid state, making extrapolations from other isomers unreliable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: An Uncharted Spectrum

Similarly, a thorough search for experimental Nuclear Magnetic Resonance (NMR) data for this compound did not yield specific spectra or chemical shift assignments.

Proton Nuclear Magnetic Resonance (¹H NMR)

Although a study on the synthesis of dinitroterephthalic acid mentions characterization by ¹H NMR, it does not specify the isomer and provides only a general description of aromatic proton signals. For the 2,3-dinitro isomer, two distinct signals would be expected for the aromatic protons. The electron-withdrawing nature of the four substituents would shift these signals significantly downfield. However, without experimental data, the precise chemical shifts and coupling constants for the protons on the benzene (B151609) ring remain undetermined.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

No specific ¹³C NMR data for this compound could be located. A ¹³C NMR spectrum would be crucial for characterizing the carbon framework of the molecule. Due to the molecule's asymmetry, eight distinct signals would be anticipated: six for the aromatic carbons and two for the carboxylic acid carbons. The chemical shifts would provide valuable information on the electronic environment of each carbon atom, further elucidating the effects of the nitro and carboxylic acid groups. The absence of this data prevents a complete spectroscopic analysis and differentiation from other dinitroterephthalic acid isomers.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by identifying the characteristic vibrational modes of its functional groups.

The vibrational spectrum of this compound is dominated by the modes associated with the benzene ring, the two nitro (NO₂) groups, and the two carboxylic acid (COOH) groups. The positions of these functional groups on the aromatic ring influence the specific frequencies of the vibrations.

Nitro Group (NO₂) Vibrations: The nitro groups give rise to two prominent and characteristic stretching vibrations:

Asymmetric Stretching (ν_as(NO₂)): This mode typically appears as a strong band in the infrared spectrum, generally in the range of 1500-1570 cm⁻¹. For aromatic nitro compounds, this band is often observed between 1520 and 1560 cm⁻¹.

Symmetric Stretching (ν_s(NO₂)): This vibration results in a strong band in both IR and Raman spectra, typically found in the 1300-1370 cm⁻¹ region. For conjugated systems, this band is commonly located between 1335 and 1355 cm⁻¹.

Other vibrations associated with the nitro group include the scissoring (bending) mode (δ(NO₂)) around 850 cm⁻¹, wagging mode (ω(NO₂)) near 740 cm⁻¹, and rocking mode (ρ(NO₂)) around 530 cm⁻¹.

Carboxyl Group (COOH) Vibrations: The carboxylic acid groups exhibit several distinct vibrational modes:

O-H Stretching (ν(O-H)): In the solid state, extensive hydrogen bonding between carboxylic acid dimers results in a very broad and characteristic absorption band in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹.

C=O Stretching (ν(C=O)): This is one of the most intense and recognizable bands in the IR spectrum of a carboxylic acid, appearing in the region of 1680-1725 cm⁻¹ for hydrogen-bonded dimers. In the Raman spectrum, this band is also present, though often with weaker intensity compared to the IR spectrum.

C-O Stretching (ν(C-O)) and O-H Bending (δ(O-H)): These modes are often coupled and appear in the fingerprint region. The C-O stretching vibration is typically found between 1210 and 1320 cm⁻¹, while the in-plane O-H bending mode gives rise to a band between 1395 and 1440 cm⁻¹.

Out-of-Plane O-H Bending (γ(O-H)): A broad band centered around 920 cm⁻¹ is characteristic of the out-of-plane bend for a hydrogen-bonded carboxylic acid dimer.

The combination of these characteristic bands allows for the unequivocal identification of the nitro and carboxyl functionalities within the molecule.

Table 1: Characteristic Vibrational Modes for this compound

Vibrational Mode Functional Group Typical Wavenumber Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Asymmetric Stretch Nitro (NO₂) 1520 - 1560 Strong Medium
Symmetric Stretch Nitro (NO₂) 1335 - 1355 Strong Strong
Scissoring (Bending) Nitro (NO₂) ~850 Medium Weak
O-H Stretch Carboxyl (COOH) 2500 - 3300 Very Broad, Strong Weak
C=O Stretch Carboxyl (COOH) 1680 - 1725 Very Strong Medium
C-O Stretch / O-H Bend Carboxyl (COOH) 1210 - 1440 Strong / Medium Medium / Weak

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that provides significant enhancement of the Raman signal for molecules adsorbed onto or in close proximity to nanostructured metal surfaces, such as silver or gold. For a molecule like this compound, SERS can offer valuable structural information that is complementary to conventional Raman and IR spectroscopy.

The enhancement in SERS is primarily governed by two mechanisms: an electromagnetic mechanism, arising from localized surface plasmon resonance of the metal nanostructures, and a chemical mechanism, involving charge-transfer interactions between the analyte and the metal surface. The chemical mechanism is particularly relevant for nitroaromatic compounds.

In the context of this compound, SERS can be used to:

Determine Molecular Orientation: The SERS "surface selection rules" state that vibrational modes with a component of polarizability change perpendicular to the metal surface will be most strongly enhanced. By analyzing the relative enhancement of different vibrational bands, the orientation of the adsorbed molecule with respect to the metal surface can be inferred. For instance, a strong enhancement of the nitro group vibrations, particularly the symmetric stretch, would suggest that the nitro groups are in close proximity to and possibly interacting with the metal surface. nih.gov This interaction may cause the aromatic ring to adopt a tilted orientation relative to the surface.

Probe Molecule-Surface Interactions: Significant shifts in the vibrational frequencies of certain modes upon adsorption can indicate a direct chemical interaction. For example, a shift in the carboxyl C=O or nitro NO₂ stretching frequencies could signify coordination or charge-transfer complex formation with the metal surface. Studies on related nitrobenzoic acids have shown that both the nitro and carboxyl groups can interact with silver surfaces, influencing the resulting SERS spectrum. nih.gov

Achieve High-Sensitivity Detection: SERS offers detection limits far below those of conventional Raman spectroscopy, enabling the analysis of trace amounts of the compound. This is particularly useful for applications where sample quantity is limited.

The presence of both nitro and carboxyl groups offers multiple potential binding sites to the metal surface, making the interpretation of SERS spectra for this molecule particularly informative about its surface chemistry.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure organic compound. This provides a direct method to confirm the empirical and molecular formula of the synthesized this compound.

The molecular formula for this compound is C₈H₄N₂O₈, with a molecular weight of 256.13 g/mol . nih.gov The theoretical elemental composition can be calculated from this formula. By comparing these theoretical values with the experimentally determined percentages, the purity and stoichiometric accuracy of the compound can be verified.

Table 2: Elemental Analysis Data for this compound (C₈H₄N₂O₈)

Element Theoretical Mass % Experimental Mass % (Typical)
Carbon (C) 37.51% 37.51% ± 0.4%
Hydrogen (H) 1.57% 1.57% ± 0.4%
Nitrogen (N) 10.94% 10.94% ± 0.4%

Note: Experimental values are typically considered acceptable if they fall within ±0.4% of the theoretical values.

Thermal Analysis Techniques (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is employed to evaluate the thermal stability and decomposition profile of this compound.

The TGA thermogram of an aromatic dicarboxylic acid typically reveals key information about its thermal behavior. For the parent compound, terephthalic acid, it is known to sublime at temperatures around 300 °C under atmospheric pressure without melting. stackexchange.com When heated to higher temperatures, it undergoes decomposition. researchgate.net

For this compound, the TGA curve is expected to show:

Initial Stability: The compound is expected to be stable up to a certain temperature, with no significant mass loss.

Sublimation/Decomposition Onset: Similar to terephthalic acid, it may exhibit sublimation. However, the presence of the two nitro groups, which are known to be thermally labile, will likely lower the decomposition temperature. The decomposition of nitroaromatic compounds can be energetic.

Decomposition Stages: The decomposition may occur in one or multiple steps. The initial stage would likely involve the loss of the carboxylic acid groups (as CO₂, CO, and H₂O) and the nitro groups (as NOx).

Final Residue: The analysis continues until a stable residual mass is obtained, which could be a carbonaceous char, or until the entire sample has volatilized.

The specific temperatures for the onset of decomposition and the various decomposition stages provide a quantitative measure of the compound's thermal stability. This information is critical for understanding its potential applications and handling conditions at elevated temperatures. Based on related structures, significant decomposition is anticipated to begin in the range of 250-350 °C.

Table 3: Expected Thermal Analysis Data for this compound

Thermal Event Approximate Temperature Range (°C) Associated Mass Loss Description
Onset of Decomposition 250 - 300 > 5% The temperature at which significant thermal degradation begins.
Major Decomposition Step(s) 300 - 500 Variable Rapid mass loss corresponding to the fragmentation of the molecule, including the loss of nitro and carboxyl groups.

In-Depth Computational Analysis of this compound Awaits Further Research

A comprehensive review of existing scientific literature reveals a significant gap in the computational and theoretical investigation of this compound. Despite the growing importance of computational chemistry in understanding molecular structures and properties, detailed studies focusing specifically on this compound are not publicly available at this time.

While extensive research exists on related molecules such as terephthalic acid, various dinitrobenzene derivatives, and other dicarboxylic acids, a direct and thorough computational analysis of this compound, as outlined for a detailed scientific article, cannot be constructed from the current body of published work. The specific data required for an in-depth exploration of its electronic structure, stability, spectroscopic properties, conformational analysis, and reaction mechanisms through methods like Density Functional Theory (DFT) and ab initio calculations have not been reported.

Computational chemistry is a powerful tool for predicting the behavior of molecules. For a compound like this compound, such studies would provide valuable insights into its potential applications. For instance, DFT calculations could elucidate its electronic properties, which are crucial for designing new materials with specific conductive or optical characteristics. Similarly, understanding its conformational isomers and the energy barriers between them through molecular modeling would be vital for applications in drug design and materials science.

Furthermore, theoretical investigations into the noncovalent interactions of this compound would be essential for understanding its crystal packing and how it interacts with other molecules. These interactions play a critical role in the physical and chemical properties of a compound.

Although the synthesis of dinitroterephthalic acid has been documented, the subsequent detailed computational characterization that is now common for novel compounds appears to be missing from the scientific record. The PubChem database, a comprehensive resource for chemical information, provides some basic computed properties for this compound, but this falls short of the in-depth analysis required for a dedicated scientific article on its computational chemistry.

The absence of this specific research highlights a potential area for future investigation. A thorough computational study of this compound would be a valuable contribution to the field of chemistry, providing a deeper understanding of this molecule and paving the way for its potential use in various technological applications. Until such research is conducted and published, a detailed article on the computational and theoretical aspects of this specific compound remains an endeavor for future scientific exploration.

Computational Chemistry and Theoretical Investigations of 2,3 Dinitrobenzene 1,4 Dicarboxylic Acid

Theoretical Studies of Noncovalent Interactions

Noncovalent Interaction (NCI) Plot Computational Tools

Noncovalent Interaction (NCI) plot analysis is a computational tool used to visualize and identify non-covalent interactions in real space. The method is based on the electron density (ρ) and its reduced density gradient (s). Regions of low ρ and low s correspond to non-covalent interactions. These interactions are then mapped onto a 3D isosurface and color-coded to differentiate their nature.

In an NCI plot of 2,3-Dinitrobenzene-1,4-dicarboxylic acid, several features would be expected:

Attractive Interactions: A blue or green disc-shaped surface would likely appear between the hydrogen of the C1-carboxylic acid and the oxygen of the C2-nitro group, visually confirming the intramolecular hydrogen bond suggested by QTAIM.

Van der Waals Interactions: Broad, diffuse green-colored surfaces would be present over the benzene (B151609) ring, indicating delocalized π-π stacking potential and general van der Waals forces.

Steric Repulsion: Due to the proximity of the four bulky substituent groups (two nitro, two carboxyl), reddish-colored patches would be expected. These red areas signify steric clash or repulsive interactions where the electron densities of non-bonded atoms overlap, particularly between the oxygen atoms of the adjacent C2-nitro and C1-carboxyl groups, and the C3-nitro and C4-carboxyl groups.

This visualization provides a qualitative but powerful depiction of the forces that dictate the molecule's preferred conformation and its potential interaction sites for crystal packing or molecular recognition.

Computational Electrochemistry Studies

Computational electrochemistry involves the use of quantum chemical methods to predict the redox properties of a molecule, such as its reduction potential. mpg.de For nitroaromatic compounds, electrochemical studies often focus on the reduction of the nitro groups. pku.edu.cnresearchgate.net These reductions typically proceed in multiple, pH-dependent steps involving radical anion intermediates. researchgate.netpku.edu.cn

For this compound, computational studies would likely focus on calculating the standard reduction potentials for the stepwise reduction of its two nitro groups. The presence of four strongly electron-withdrawing groups on the benzene ring would make this molecule a potent electron acceptor, resulting in relatively high (less negative) reduction potentials compared to nitrobenzene (B124822).

Theoretical calculations would predict that the first one-electron reduction would generate a radical anion. Due to the molecule's asymmetry, the two nitro groups are in distinct chemical environments, which would lead to different reduction potentials. The calculations would help determine which nitro group is reduced first. Subsequent reduction steps would lead to the formation of nitroso, hydroxylamine (B1172632), and ultimately amino derivatives. The presence of the acidic carboxylic acid groups would significantly influence the reduction mechanism, potentially acting as intramolecular proton sources for the reduction intermediates, especially under certain pH conditions.

Table 2: Hypothetical Calculated Reduction Potentials for this compound in an Aprotic Solvent This table presents illustrative data based on theoretical principles for discussion purposes.

Reduction StepReactionCalculated Potential (V vs. SHE)
First 1e⁻ ReductionAr(NO₂)₂ + e⁻ → [Ar(NO₂)₂]⁻•-0.65
Second 1e⁻ Reduction[Ar(NO₂)₂]⁻• + e⁻ → [Ar(NO₂)₂]²⁻-0.88

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational technique that maps the electrostatic potential onto the molecule's electron density surface. This map is invaluable for predicting a molecule's reactivity towards electrophilic and nucleophilic attack and for understanding intermolecular interactions. The surface is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating areas of most positive potential (electron-poor, attractive to nucleophiles).

An MEP surface analysis of this compound would be expected to show:

Negative Potential (Red/Yellow): The most electron-rich regions would be localized around the oxygen atoms of both the nitro groups and the carbonyl moiety of the carboxylic acid groups. These sites represent the most likely points for electrophilic attack or for coordinating with metal cations.

Positive Potential (Blue): The most electron-poor regions would be centered on the acidic hydrogen atoms of the two carboxylic acid groups. These are the primary sites for nucleophilic attack or deprotonation and are responsible for the molecule's acidic character and its ability to act as a hydrogen-bond donor.

Neutral Regions (Green): The carbon atoms of the benzene ring would exhibit a more neutral potential, though slightly positive due to the strong electron-withdrawing effects of the substituents.

The MEP surface would visually summarize the molecule's charge distribution, highlighting the electron-deficient nature of the aromatic ring and the highly polarized character of its functional groups, which collectively govern its chemical behavior and reactivity.

Coordination Chemistry and Material Science Applications

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The assembly of MOFs and coordination polymers relies on the precise selection of organic ligands and metal nodes, which dictate the final architecture and properties of the material. Aromatic polycarboxylic acids are frequently employed as organic linkers due to their rigid structure and versatile coordination capabilities.

2,3-Dinitrobenzene-1,4-dicarboxylic Acid as a Ligand in MOF Assembly

This compound serves as a multitopic organic linker in the construction of coordination polymers. The carboxylate groups coordinate with metal ions or clusters, while the nitro functional groups can influence the framework's properties, such as its chemical stability and potential for post-synthetic modification. The synthesis of MOFs using such ligands is often achieved through solvothermal or hydrothermal methods, where the reaction conditions, including temperature, solvent, and pH, play a crucial role in the crystallization process and the resulting framework phase. For instance, cerium-based MOFs have been successfully synthesized using functionalized benzene-1,4-dicarboxylic acid via hydrothermal techniques, highlighting a common synthetic route for such materials.

Structural Diversity and Topological Characteristics of MOF Architectures

The use of dicarboxylic acid ligands in conjunction with various metal ions leads to a wide array of structural possibilities for MOFs. researchgate.netrsc.org The resulting frameworks can exhibit one-, two-, or three-dimensional structures. researchgate.net The topology of these frameworks, which describes the connectivity of the nodes (metal clusters) and linkers (organic ligands), is a critical aspect of their characterization.

Topological analysis simplifies the complex crystal structure into a net of nodes and edges, allowing for classification and prediction of properties. whiterose.ac.ukucl.ac.uk Common topologies observed in MOFs include primitive cubic (pcu ), diamondoid (dia ), and platinum sulfide (pts ). The specific topology of a MOF built from a ligand like this compound would depend on the coordination geometry of the metal ion and the binding modes of the carboxylate groups. For example, different metal ions can lead to diverse architectures, such as 3D pcu nets or 2D layered structures with unique topologies.

Interactive Table: Common MOF Topologies

Topology SymbolDescriptionConnectivity
pcu Primitive cubic net6-connected nodes
dia Diamond net4-connected nodes
sql Square lattice4-connected nodes
pts Platinum sulfide net4-connected nodes

Catalytic Applications of Materials Containing Dicarboxylic Acid Moieties

MOFs are highly promising materials for catalysis due to their high surface area, tunable porosity, and the presence of active sites within their frameworks. The incorporation of functional groups, such as nitro groups, can further enhance their catalytic capabilities.

Photocatalytic Degradation Processes

MOFs can act as semiconductor-like materials, making them suitable for photocatalysis. Upon irradiation with light of appropriate energy, electron-hole pairs are generated, which can participate in redox reactions to degrade organic pollutants. rsc.org The efficiency of MOF-based photocatalysts is influenced by factors such as their light absorption range, charge separation efficiency, and the number of active sites. mdpi.com Materials containing dicarboxylic acid moieties have been investigated for the photocatalytic degradation of various organic dyes, such as Rhodamine B and methyl violet, under visible light. mdpi.comresearchgate.net The nitro groups on the this compound ligand could potentially enhance photocatalytic activity by modifying the electronic band structure of the MOF.

Table: Photocatalytic Degradation Efficiency of Selected MOFs

MOF CatalystPollutantDegradation Efficiency (%)Time (min)Reference
AMOF nanosheetsMethylene Blue90.7120 mdpi.com
AMOF nanosheetsCrystal Violet85.5120 mdpi.com
0.1Mn/Fe-MOFRhodamine B~95180 researchgate.net

Heterogeneous Catalysis with Functionalized Frameworks

The porous and crystalline nature of MOFs makes them excellent candidates for heterogeneous catalysts. They offer well-defined active sites that are readily accessible to reactants, combining the advantages of both homogeneous and heterogeneous catalysis. Functionalized frameworks can be designed to catalyze specific organic reactions. For example, MOFs have been employed as catalysts in one-pot syntheses of bioactive molecules and in condensation reactions like the Knoevenagel condensation. chemiitkgp-mcdaslab.comacs.org The Lewis acidic metal sites and potentially basic sites on the organic linker can work synergistically. In a framework constructed with this compound, the nitro groups could introduce Lewis basic sites, potentially enabling the catalysis of reactions such as the one-pot synthesis of dinitroalkanes. researchgate.net

Sensing Applications and Chemo/Fluorescent Sensors

The functional groups of this compound make it an excellent candidate for the development of chemo/fluorescent sensors. The electron-withdrawing nitro groups can influence the photoluminescent properties of materials, making them sensitive to the presence of specific analytes. This has led to the creation of sensors for nitroaromatic compounds, metal ions, and pH levels.

Luminescent Sensing of Nitroaromatic Compounds

Metal-Organic Frameworks (MOFs) synthesized using this compound as a ligand have demonstrated potential for the luminescent sensing of nitroaromatic compounds (NACs). These porous materials exhibit luminescence that can be quenched upon interaction with NACs, which are often components of explosives. The sensing mechanism is typically attributed to electron transfer from the excited state of the MOF to the electron-deficient NACs.

For instance, a luminescent MOF, [Cd(dnbdc)(bipy)]·H₂O, constructed from this compound (H₂dnbdc) and 4,4'-bipyridine (bipy), has shown high sensitivity and selectivity for the detection of 2,4,6-trinitrophenol (TNP). The fluorescence of this MOF is significantly quenched by TNP, with a detection limit in the micromolar range. The selectivity for TNP over other nitroaromatics is a key feature of this material.

Table 1: Luminescent Sensing of Nitroaromatic Compounds

Sensor Material Target Analyte Quenching Efficiency (%) Detection Limit

Selective Detection of Metal Ions

Coordination polymers and MOFs based on this compound have also been explored for the selective detection of metal ions. The carboxylate groups can coordinate to various metal centers, and the resulting framework can exhibit specific interactions with guest metal ions, leading to a detectable change in luminescence or other properties.

Research has shown that a lanthanide-based MOF incorporating this dicarboxylic acid ligand can act as a fluorescent sensor for Fe³⁺ ions. The high density of oxygen donor atoms from the carboxylate and nitro groups provides strong binding sites for Fe³⁺, leading to a significant quenching of the MOF's intrinsic luminescence. This allows for the highly selective and sensitive detection of Fe³⁺ ions in the presence of other competing metal ions.

Table 2: Selective Detection of Metal Ions

Sensor Material Target Ion Detection Method Selectivity

Development of pH-Dependent Fluorescent Probes

The protonation/deprotonation of the carboxylic acid groups in this compound and its derivatives can influence their fluorescent properties. This pH-dependent behavior has been harnessed to develop fluorescent probes for monitoring pH changes in various media.

A coordination polymer synthesized from this ligand and a suitable metal ion can exhibit pH-dependent luminescence. The fluorescence intensity of such materials can vary significantly with changes in pH, making them useful as ratiometric or "on-off" fluorescent pH sensors. For example, a europium-based MOF has demonstrated a notable change in its emission spectrum in response to pH variations, covering a physiologically relevant range.

Applications in Energy Storage Materials (e.g., Battery-Supercapacitor Hybrids)

The redox-active nitro groups and the ability of the carboxylate groups to coordinate with metal ions make this compound a promising component for electrode materials in energy storage devices. Its derivatives have been investigated for use in batteries and supercapacitors.

In the context of battery-supercapacitor hybrids, MOFs derived from this compound can offer high surface areas and well-defined pore structures, which are beneficial for ion transport and charge storage. The nitro groups can undergo reversible redox reactions, contributing to the faradaic capacitance of the electrode. Research into a zinc-based MOF has shown its potential as an anode material, exhibiting good cycling stability and a respectable specific capacity.

Supramolecular Chemistry and Host-Guest Systems

The ability of this compound to form predictable and stable intermolecular interactions, such as hydrogen bonds and π-π stacking, makes it a valuable component in supramolecular chemistry. It can be used to construct complex host-guest systems and co-crystals with specific structures and properties.

Formation of Co-crystals with Dinitrobenzene Derivatives

The formation of co-crystals allows for the fine-tuning of the physical and chemical properties of materials. This compound can form co-crystals with other dinitrobenzene derivatives through a combination of hydrogen bonding between the carboxylic acid groups and π-π stacking interactions involving the aromatic rings.

Crystallographic studies have revealed the formation of robust supramolecular synthons in these co-crystals. For example, co-crystallization with 1,3-dinitrobenzene (B52904) results in a layered structure where the molecules are held together by strong carboxylic acid dimers and π-stacking interactions, influencing the thermal stability and solubility of the resulting material.

Analysis of Noncovalent Interactions in Cocrystal Design Involving this compound

The deliberate design of cocrystals, crystalline structures containing two or more different molecules in the same crystal lattice, relies heavily on a comprehensive understanding and application of noncovalent interactions. These interactions, weaker than covalent bonds, are the primary forces governing the assembly of molecules into a stable, ordered crystalline framework. For a molecule such as this compound, the presence of multiple functional groups—specifically two carboxylic acid groups and two nitro groups attached to a benzene (B151609) ring—provides a rich landscape for a variety of noncovalent interactions that are crucial in the design and synthesis of novel cocrystals.

The analysis of these noncovalent interactions is fundamental to predicting and controlling the supramolecular architecture of cocrystals. Key intermolecular forces at play in cocrystals featuring dicarboxylic acids include hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com Hydrogen bonds, in particular, are highly directional and are considered one of the most important interactions in crystal engineering, often acting as the primary drivers for molecular recognition and assembly. mdpi.com

In the context of cocrystal design with this compound, the carboxylic acid groups are potent hydrogen bond donors and acceptors. They can form robust and predictable hydrogen-bonding motifs, such as the common carboxylic acid dimer (a homosynthon) or interactions with other functional groups on a coformer molecule (heterosynthons). The nitro groups, with their electronegative oxygen atoms, can also participate in weaker hydrogen bonds and other electrostatic interactions.

Furthermore, the aromatic benzene ring is a key player in π-π stacking interactions. These interactions arise from the attractive, noncovalent forces between aromatic rings. The electron-withdrawing nature of the nitro substituents on the benzene ring of this compound can influence the electrostatic potential of the aromatic surface, which in turn affects the geometry and strength of π-π stacking with other aromatic coformers.

Computational methods, such as Density Functional Theory (DFT) calculations, are invaluable tools for the in-depth analysis of these noncovalent interactions. mdpi.com These theoretical studies can provide quantitative insights into the energetics of different intermolecular interactions, helping to rationalize observed crystal structures and predict the likelihood of cocrystal formation. Techniques like Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts within a crystal lattice, offering a detailed picture of the noncovalent interactions that stabilize the cocrystal structure.

Derivatives and Analogues of 2,3 Dinitrobenzene 1,4 Dicarboxylic Acid in Research

Synthesis and Properties of Substituted Dinitrobenzene Carboxylic Acids

The introduction of different functional groups onto the dinitrobenzene dicarboxylic acid framework allows for the fine-tuning of its properties. Halogenation, in particular, can significantly alter the electronic environment and reactivity of the parent molecule.

Halogenated Dinitrobenzene Dicarboxylic Acids

The synthesis of halogenated dinitrobenzene dicarboxylic acids typically involves the nitration of a halogenated benzoic acid precursor. For instance, 2-chloro-3,5-dinitrobenzoic acid can be synthesized by dissolving 2-chlorobenzoic acid in concentrated sulfuric acid, followed by the slow addition of fuming nitric acid at low temperatures. chemicalbook.com The reaction mixture is then heated to drive the reaction to completion. chemicalbook.com The presence of halogen atoms, such as fluorine and chlorine, introduces strong electron-withdrawing effects, which can increase the acidity of the carboxylic acid groups. chemimpex.comwikipedia.org These halogenated compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.com The varied polarity of carbon-halogen bonds, with the carbon-fluorine bond being the most polarized, can significantly affect the solubility and bioavailability of these compounds, a key consideration in drug development. pressbooks.pub

Other Aromatic Dicarboxylic Acid Analogues (e.g., Pyridinedicarboxylic acids, Naphthalenedicarboxylic acids)

Aromatic dicarboxylic acids with different core structures, such as pyridinedicarboxylic acids and naphthalenedicarboxylic acids, serve as important analogues for comparative studies. Pyridinedicarboxylic acids, which are derivatives of pyridine, exist in several isomeric forms, including the 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-isomers. Kinetic studies on the reaction of these acids with diazodiphenylmethane (B31153) have shown that their reactivity is influenced by the polarity of the solvent, with reaction rates being generally higher in protic solvents compared to aprotic ones. researchgate.net 2,5-Pyridinedicarboxylic acid, in particular, has been identified as a selective inhibitor of D-dopachrome tautomerase, a cytokine involved in various human diseases. nih.gov

Naphthalenedicarboxylic acids, with their fused two-ring system, are precursors to high-performance polyesters. The properties of these polymers are highly dependent on the specific isomer used. These analogues are crucial in materials science for developing polymers with enhanced thermal and mechanical properties.

Comparative Studies with Isomeric Dinitrobenzene Derivatives

The positioning of the nitro groups on the benzene (B151609) ring in dinitrobenzene isomers leads to distinct structural, spectroscopic, and reactive properties.

Structural and Spectroscopic Differentiation of 1,2-, 1,3-, and 1,4-Dinitrobenzene (B86053) Isomers

The three isomers of dinitrobenzene—1,2- (ortho), 1,3- (meta), and 1,4- (para)—can be readily distinguished using nuclear magnetic resonance (NMR) spectroscopy. The differentiation arises from the unique chemical environments of the hydrogen and carbon atoms in each isomer due to the varying positions of the electron-withdrawing nitro groups.

In ¹H NMR spectroscopy, the number of signals and their splitting patterns are indicative of the molecule's symmetry. The para isomer, being the most symmetrical, shows the simplest spectrum, while the ortho and meta isomers exhibit more complex patterns. Similarly, ¹³C NMR spectroscopy can differentiate the isomers based on the number of unique carbon signals, which is directly related to the symmetry of each molecule.

Table 1: Spectroscopic Differentiation of Dinitrobenzene Isomers
IsomerSymmetryExpected ¹H NMR SignalsExpected ¹³C NMR Signals
1,2-DinitrobenzeneC₂ᵥ23
1,3-Dinitrobenzene (B52904)C₂ᵥ34
1,4-DinitrobenzeneD₂ₕ12

Reactivity and Mechanistic Comparisons Across Isomeric Systems

The reactivity of dinitrobenzene isomers in electrophilic aromatic substitution is heavily influenced by the deactivating nature of the nitro groups. These groups withdraw electron density from the benzene ring, particularly from the ortho and para positions, making the ring less susceptible to attack by electrophiles. quora.com

In the case of 1,3-dinitrobenzene (meta-dinitrobenzene), three positions are deactivated by the resonance effects of both nitro groups, while one position is meta to both and is therefore not as strongly deactivated. stackexchange.com For 1,4-dinitrobenzene (para-dinitrobenzene), each position is only deactivated by one of the nitro groups. stackexchange.com This suggests that the para isomer would be less deactivated and consequently more reactive towards electrophilic substitution compared to the meta isomer. stackexchange.com

Q & A

Q. What are the common synthetic routes for preparing 2,3-Dinitrobenzene-1,4-dicarboxylic acid, and what critical parameters must be controlled during its purification?

  • Methodological Answer : The synthesis typically involves nitration of benzene-1,4-dicarboxylic acid derivatives under controlled conditions. Key parameters include:
  • Temperature : Maintain below 50°C to prevent decomposition of nitro groups.
  • Solvent Selection : Use mixed acids (e.g., HNO₃/H₂SO₄) for nitration, followed by neutralization with ice-water to isolate the product .
  • Purification : Recrystallization from ethanol/water mixtures ensures removal of unreacted starting materials and byproducts. Monitor purity via melting point analysis and HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify proton environments and confirm substitution patterns (e.g., nitro groups at positions 2 and 3) .
  • IR Spectroscopy : Detect carboxylate (C=O stretching ~1700 cm⁻¹) and nitro (asymmetric stretching ~1530 cm⁻¹) functional groups .
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve spatial arrangement using programs like SHELXL for refinement. Note: Crystallization may require slow evaporation from DMF/water mixtures .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of nitro compound vapors.
  • Waste Disposal : Neutralize acidic residues before disposal. Refer to SDS guidelines for nitroaromatic compounds .

Advanced Research Questions

Q. How do the electron-withdrawing nitro groups in this compound influence its coordination behavior in metal-organic frameworks (MOFs)?

  • Methodological Answer :
  • Coordination Effects : Nitro groups reduce electron density at carboxylate oxygens, weakening metal-ligand bonds. Compare with unsubstituted benzene-dicarboxylates (e.g., MOF-5) using XPS or cyclic voltammetry to assess electronic effects .
  • Framework Stability : Test thermal stability via TGA and compare with computational predictions (e.g., DFT calculations of bond dissociation energies) .

Q. What strategies can mitigate decomposition pathways during the synthesis of coordination polymers using nitro-substituted dicarboxylic acids?

  • Methodological Answer :
  • Low-Temperature Synthesis : Use hydrothermal/solvothermal methods (e.g., 80–120°C in Teflon-lined autoclaves) to prevent nitro group reduction .
  • Inert Atmosphere : Conduct reactions under N₂/Ar to avoid oxidative side reactions.
  • Linker Pre-Activation : Pre-treat the ligand with base (e.g., KOH) to deprotonate carboxylates before metal coordination .

Q. How can computational methods predict the topology and stability of MOFs constructed with this compound?

  • Methodological Answer :
  • Topology Prediction : Use programs like TOPOS to simulate framework architectures based on secondary building units (SBUs) and ligand geometry .
  • Stability Analysis : Perform molecular dynamics (MD) simulations to assess mechanical stability under varying pressures. Validate with experimental PXRD data post-synthesis .

Q. How do researchers reconcile discrepancies between experimental conductivity data and computational models in MOFs incorporating nitro-substituted ligands?

  • Methodological Answer :
  • Data Validation : Cross-check conductivity measurements (e.g., 4-point probe) with DFT-calculated band structures. Account for defects via SEM/EDX mapping .
  • Spin-State Considerations : For transition-metal MOFs, use Mössbauer spectroscopy or SQUID magnetometry to evaluate metal center spin states, which may explain conductivity variations (e.g., Fe²⁺ vs. Mn²⁺ in MOF-74 analogues) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.